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2-(Ethylamino)butanenitrile

Cat. No.: B12120365
M. Wt: 112.17 g/mol
InChI Key: BXFJQFPWXDXFSD-UHFFFAOYSA-N
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Description

2-(Ethylamino)butanenitrile is a nitrile-containing organic compound with the molecular formula C6H12N2 and a molecular weight of 112.17 g/mol . It is identified by the CAS Registry Number 29151-31-3 . This molecule features a butanenitrile backbone substituted with an ethylamino group, a structure represented by the SMILES notation CCC(NCC)C#N . As a building block in organic synthesis and medicinal chemistry research, its distinct chemical structure, comprising both a nitrile functional group and a secondary amine, makes it a valuable intermediate for exploring structure-activity relationships and for the synthesis of more complex molecules . The compound is related to its hydrochloride salt form (CAS 2126160-96-9), which is typically supplied as a powder and stored at room temperature, indicating its utility in various experimental conditions . This reagent is intended for research and development purposes exclusively. It is not labeled or approved for use as a drug, in diagnostic procedures, or for any form of human or veterinary consumption. Handling should be conducted only by qualified professionals in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2 B12120365 2-(Ethylamino)butanenitrile

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(ethylamino)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-3-6(5-7)8-4-2/h6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFJQFPWXDXFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Ethylamino Butanenitrile and Analogues

Direct Synthesis Approaches

Direct approaches involve the concurrent formation of the C-N and C-CN bonds at the α-carbon. These methods are often characterized by their atom economy and procedural simplicity.

Nucleophilic Substitution Reactions Utilizing Cyanide Sources

The most prominent method in this category is the Strecker synthesis, a three-component reaction involving an aldehyde, an amine, and a cyanide source. wikipedia.org For 2-(ethylamino)butanenitrile, this involves the reaction of butanal with ethylamine (B1201723) and a cyanide donor. The reaction proceeds through the initial formation of an N-ethylbutanimine intermediate from the condensation of butanal and ethylamine. Subsequently, a nucleophilic attack by the cyanide ion on the imine carbon yields the final α-aminonitrile product. masterorganicchemistry.com

The choice of cyanide source can vary, including hydrogen cyanide (HCN), alkali metal cyanides like potassium cyanide (KCN), or trimethylsilyl (B98337) cyanide (TMSCN). masterorganicchemistry.comorganic-chemistry.org The classical Strecker synthesis gives racemic mixtures of α-amino acids after hydrolysis, but variations using asymmetric catalysts have been developed. wikipedia.org The use of TMSCN in the absence of a solvent can lead to almost quantitative yields of α-aminonitriles in a very fast, one-step, and environmentally friendly procedure. organic-chemistry.org

Table 1: Variations in Strecker-Type Synthesis of α-Aminonitriles This table is illustrative and based on general findings for Strecker reactions.

AldehydeAmineCyanide SourceCatalyst/ConditionsProduct
ButanalEthylamineKCN/H₂SO₄Aqueous solution, pH 4-5This compound
ButanalEthylamineTMSCN(Bromodimethyl)sulfonium bromideThis compound
ButanalEthylamineTMSCNMontmorillonite KSF clayThis compound

Amination Reactions of Butanenitrile Derivatives

An alternative direct approach involves the nucleophilic substitution of a suitable leaving group at the α-position of a butanenitrile derivative with ethylamine. This pathway begins with a substrate such as 2-halobutanenitrile (e.g., 2-bromobutanenitrile). Ethylamine, acting as a nucleophile, displaces the halide to form this compound. This method relies on the availability of the appropriately substituted butanenitrile precursor.

Indirect Synthetic Pathways

Indirect methods involve the formation of the this compound structure through the modification of a pre-existing butanenitrile framework or related precursors.

Reductive Amination Strategies Involving Nitrile Precursors

Reductive amination is a powerful method for forming amines. The reductive amination of nitriles with primary or secondary amines can produce secondary or tertiary amines, respectively. google.com This can be achieved by reacting a nitrile with an amine in the presence of a reducing agent, typically hydrogen gas and a metal catalyst. google.comrsc.org

One strategy involves the reductive coupling of an aldehyde (or ketone) and a nitrile. researchgate.net For instance, aldehydes and nitriles can undergo a reductive coupling to form secondary alkylamines using hydrogen as the reducing agent. researchgate.net This approach has a broad scope and tolerates many functional groups. researchgate.net While traditional methods often require high temperatures and pressures, recent advancements have focused on milder conditions. rsc.orggoogle.com Transfer hydrogenation, using a hydrogen donor like dialkylammonium formate (B1220265) with a palladium catalyst, offers a method for the reductive amination of nitriles under surprisingly mild conditions. google.com

Table 2: Conditions for Reductive Amination of Nitriles

CatalystHydrogen SourceTemperaturePressureKey Feature
Palladium on Carbon (Pd/C)H₂100-180°C400-600 psigCommon heterogeneous catalyst. google.com
Raney NickelH₂High Temp.High PressureCan lead to secondary/tertiary amine byproducts. commonorganicchemistry.com
Palladium CatalystDialkylammonium Formate20-100°CAtmosphericMild transfer hydrogenation method. google.com
Cobalt Catalyst (Co/N-SiC)H₂100°C1.5 MPaEffective for reductive alkylation of nitriles with aldehydes. researchgate.net

Functional Group Interconversions of Butanenitrile Frameworks

The synthesis of this compound can also be accomplished by modifying other functional groups on a pre-existing butanenitrile molecule. The cyano group is a key active site for chemical reactions on an alkanenitrile molecule. ausetute.com.au

Possible interconversion routes include:

From 2-Hydroxybutanenitrile: This precursor can be synthesized from the reaction of butanal with a cyanide source. chemguide.co.uk The hydroxyl group can then be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent nucleophilic substitution with ethylamine would yield the target compound.

From 2-Oxobutanenitrile: This α-keto nitrile can serve as a direct precursor for reductive amination. The reaction with ethylamine would form an enamine or imine intermediate, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) to afford this compound.

From Primary Amides: Primary amides can be dehydrated to form nitriles using reagents like thionyl chloride (SOCl₂) or phosphorus(V) oxide (P₄O₁₀). chemguide.co.uklibretexts.org Thus, a synthetic route could start with a precursor that is converted to 2-(ethylamino)butanamide, which is then dehydrated to the nitrile.

Catalytic Strategies in this compound Synthesis

Catalysis is integral to modern synthetic chemistry, offering pathways with higher yields, improved selectivity, and milder reaction conditions.

Organocatalysis: In the context of the Strecker reaction, various organocatalysts have been employed. For example, succinic acid has been shown to be an efficient catalyst, activating the carbonyl group of the aldehyde for reaction with the amine to form the imine, which is then attacked by the cyanide source. mdpi.com N-heterocyclic carbenes have also been used as nucleophilic organocatalysts for the cyanation of imines with TMSCN. organic-chemistry.org

Transition Metal Catalysis: Transition metals are predominantly used in hydrogenation and reductive amination reactions. Heterogeneous catalysts such as palladium on carbon (Pd/C), platinum (Pt), and Raney Nickel are widely used for the reduction of nitriles. google.comcommonorganicchemistry.com Recent research has explored bimetallic nanoparticles, such as palladium-platinum alloys, for the selective hydrogenation of nitriles to secondary amines under ambient conditions. rsc.org Homogeneous catalysts based on ruthenium (Ru) and rhodium (Rh) have also shown high conversion, albeit often under harsher conditions. rsc.org A novel cobalt catalyst has been developed for the reductive alkylation of nitriles with aldehydes, providing a direct route to secondary amines. researchgate.net In some cases, hydrated ruthenium trichloride (B1173362) has been used to catalyze the conversion of tertiary amines into α-amino nitriles using sodium cyanide and molecular oxygen. researchgate.net

Lewis Acid Catalysis: Lewis acids can be employed to activate reactants. In Friedel-Crafts type reactions and other syntheses, Lewis acids enhance the electrophilicity of carbonyl or imine carbons, facilitating nucleophilic attack. researchgate.net This principle can be applied to both Strecker-type reactions and functional group interconversions.

Table 3: Catalysts in the Synthesis of α-Aminonitriles and Analogues

Catalyst TypeCatalyst ExampleReaction TypeFunction
OrganocatalystSuccinic AcidStrecker SynthesisActivates carbonyl group for imine formation. mdpi.com
HeterogeneousPalladium on Carbon (Pd/C)Reductive AminationCatalyzes hydrogenation of the C=N imine intermediate. google.com
HeterogeneousCobalt on N-doped SiCReductive AlkylationCouples nitriles and aldehydes with H₂. researchgate.net
Bimetallic NanoparticlePalladium-Platinum (Pd-Pt)Nitrile HydrogenationSelective synthesis of secondary amines under mild conditions. rsc.org
HomogeneousRuthenium Trichloride (RuCl₃)Oxidative CyanationConverts tertiary amines to α-amino nitriles. researchgate.net

Homogeneous Catalysis for Carbon-Nitrogen Bond Formation

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the catalytic species. iitm.ac.in For the synthesis of α-aminonitriles, this approach involves various transition metal complexes and organocatalysts that facilitate the key steps of imine formation and subsequent nucleophilic addition of cyanide. researchgate.net

Lewis acids such as indium(III) chloride and copper(II) triflate have been shown to effectively catalyze the Strecker reaction. nih.gov These catalysts activate the aldehyde carbonyl group, accelerating its condensation with the amine to form an iminium ion intermediate, which is then readily attacked by the cyanide nucleophile. nih.gov Brønsted acids, like formic acid and succinic acid, also serve as efficient homogeneous catalysts by protonating the carbonyl oxygen, thereby enhancing its electrophilicity. mdpi.comnih.gov

Organocatalysis has emerged as a powerful, metal-free alternative. mdpi.com Catalysts such as thiourea (B124793) and squaramide derivatives activate the imine intermediate through hydrogen bonding, facilitating the addition of the cyanide source. mdpi.com These methods avoid the cost and potential toxicity associated with metal catalysts.

Table 1: Comparison of Homogeneous Catalysts in Strecker-type Reactions The following data represents typical findings for Strecker reactions of aliphatic aldehydes and is illustrative for the synthesis of this compound.

Catalyst Cyanide Source Solvent Typical Yield (%) Reference
Indium (10 mol%) TMSCN Water 94-97 nih.gov
Succinic Acid TMSCN Solvent-free >90 mdpi.com
RuCl₃ NaCN Dichloromethane ~90 organic-chemistry.org

Heterogeneous Catalysis for Sustainable Production

To address the challenges of catalyst separation and recycling associated with homogeneous systems, heterogeneous catalysis has been extensively explored for α-aminonitrile synthesis. mpg.de Heterogeneous catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture, allowing for simple filtration and reuse, which is crucial for sustainable industrial production. masterorganicchemistry.com

Nano copper ferrite (B1171679) (CuFe₂O₄) has been demonstrated as a highly effective and reusable heterogeneous catalyst for the one-pot Strecker reaction in water. scispace.com The high surface area of the nanocatalyst is believed to be key to its high performance. scispace.com Another approach involves anchoring organocatalysts, such as quinine (B1679958) thiourea, onto solid supports like mesoporous silica (B1680970) (SBA-15). mdpi.com This combines the high selectivity of organocatalysis with the practical benefits of heterogeneous systems. Studies have shown that such catalysts can be recycled multiple times with only a minor decrease in activity. mdpi.com

Other solid catalysts, including nanocrystalline magnesium oxide and sulfated polyborate, have also proven effective, often enabling the reaction to proceed under mild, solvent-free conditions, further enhancing the environmental credentials of the process. mdpi.comscispace.com

Table 2: Recyclability of Heterogeneous Catalysts in α-Aminonitrile Synthesis Illustrative data based on reported findings for solid-supported catalysts.

Catalyst Reaction Cycle Yield (%) Reference
Nano Copper Ferrite (CuFe₂O₄) 1 92 scispace.com
2 91 scispace.com
3 90 scispace.com
4 88 scispace.com
Quinine thiourea on SBA-15 1 93 mdpi.com
3 ~91 mdpi.com

Asymmetric Catalysis for Enantioselective Preparations

Since this compound possesses a chiral center, the development of asymmetric methods to control its stereochemistry is of significant importance. Asymmetric catalysis in the context of the Strecker reaction aims to produce one enantiomer in excess over the other, which is critical for pharmaceutical applications. wikipedia.org

One major strategy involves the use of a chiral catalyst. Chiral thiourea-derived organocatalysts, often based on cinchona alkaloids, have been successfully employed to deliver α-aminonitriles with high enantioselectivity. mdpi.comwikipedia.org Similarly, chiral metal complexes, such as those derived from BINOL ligands with zirconium or titanium, can effectively catalyze the enantioselective addition of cyanide to imines. wikipedia.orgacs.org

Another approach utilizes a chiral auxiliary, where a chiral amine is used in the Strecker reaction. For instance, using (R)-phenylglycine amide as the amine component can lead to a diastereoselective reaction, where one diastereomer of the resulting aminonitrile preferentially crystallizes from the solution. acs.org This process, known as a crystallization-induced asymmetric transformation, can result in very high diastereomeric and, subsequently, enantiomeric excess after removal of the auxiliary. acs.org Spontaneous absolute asymmetric synthesis, where enantiomeric enrichment arises from the chirality of crystals formed from achiral precursors, has also been demonstrated, highlighting a potential prebiotic route to chiral molecules. rsc.orgresearchgate.netrsc.org

Optimization of Reaction Conditions and Process Parameters

The successful synthesis of this compound, particularly on a larger scale, requires careful optimization of reaction parameters to maximize yield, efficiency, and cost-effectiveness.

Influence of Solvent Systems on Reaction Efficiency

The choice of solvent can have a profound impact on the Strecker reaction. acs.org Solvents are selected based on their ability to dissolve reactants, their compatibility with the chosen catalyst, and their environmental impact. Water is often an excellent choice, promoting the reaction through hydrophobic effects and aligning with the principles of green chemistry. nih.govscispace.com

A study investigating various solvents for the synthesis of N-acylated α-aminonitriles found that while the reaction proceeded in a wide range of solvents including methanol, acetonitrile (B52724), THF, and dichloromethane, the optimal choice was highly dependent on the catalyst and cyanide source used. acs.org In some cases, polar solvents that can solvate Lewis acid catalysts can be detrimental to the reaction rate. acs.org

Solvent-free conditions represent an ideal scenario for sustainability, eliminating solvent waste entirely. Many modern catalytic systems, particularly those using heterogeneous catalysts like sulfated polyborate, are designed to work efficiently without a solvent, often requiring just gentle heating or stirring at room temperature. mdpi.comorganic-chemistry.org

Table 3: Effect of Solvent on Yield in a Nano Copper Ferrite Catalyzed Strecker Reaction Data based on the synthesis of 2-(4-Nitrophenyl)-2-(phenylamino)acetonitrile, illustrative of general trends.

Solvent Reaction Time (min) Yield (%)
Water 66 90.5
Ethanol 85 85
Methanol 90 82
Dichloromethane 110 75
Acetonitrile 120 70
Tetrahydrofuran 150 60

Source: Adapted from findings in reference scispace.com.

Temperature and Pressure Effects on Reaction Kinetics and Yields

Temperature is a critical parameter controlling the rate of reaction. Generally, higher temperatures increase reaction rates but can also lead to the formation of undesired byproducts and, in the case of asymmetric synthesis, may reduce enantioselectivity. mdpi.com Many modern Strecker protocols are optimized to run at ambient temperature to conserve energy and improve selectivity. For highly sensitive asymmetric reactions, temperatures are often lowered to 0 °C or even -10 °C to maximize enantiomeric excess. mdpi.com

The effect of pressure is most significant when gaseous reagents are involved or when operating near the solvent's boiling point. For the typical liquid-phase Strecker synthesis of this compound, the reaction is generally conducted at atmospheric pressure. High pressure could potentially be used to influence reaction equilibria or accelerate rates in specific systems, such as those using supercritical fluids as solvents, but this is not common for standard laboratory or industrial synthesis. mpg.de In other chemical processes, the combined effect of increasing temperature and pressure has been shown to enhance reaction rates and yields by increasing the concentration of reactants at the catalyst surface. mdpi.com

Substrate Ratio and Catalyst Loading Considerations for Scalability

For industrial-scale production, optimizing the stoichiometry of the reactants—butanal, ethylamine, and the cyanide source—is essential for maximizing atom economy and minimizing waste. acs.org While a 1:1:1 molar ratio is theoretically required, in practice, a slight excess of one component, often the cyanide source like trimethylsilyl cyanide (TMSCN), may be used to drive the reaction to completion. nih.gov

Catalyst loading is a key economic and environmental consideration. The goal is to use the minimum amount of catalyst required to achieve a high conversion rate in a reasonable timeframe. acs.org Overloading the catalyst adds unnecessary cost, while underloading can lead to impractically long reaction times or incomplete conversion. Studies on heterogeneous catalysts like nano copper ferrite have systematically evaluated the effect of catalyst loading, demonstrating a clear correlation between the amount of catalyst used and the reaction yield and time, up to an optimal loading level. scispace.com

Table 4: Effect of Catalyst Loading on Reaction Time and Yield Data based on the synthesis of 2-(4-Nitrophenyl)-2-(phenylamino)acetonitrile using a nano copper ferrite catalyst, illustrative of scalability considerations.

Catalyst Loading (mg) Reaction Time (min) Yield (%)
5 72 74
15 66 90.5
25 66 90.5
30 66 90.5

Source: Adapted from findings in reference scispace.com.


Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Ethylamino Butanenitrile

Mechanistic Investigations of Nitrile Functional Group Transformations

The nitrile group is characterized by a carbon-nitrogen triple bond. This bond is strongly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgnih.gov The lone pair of electrons on the nitrogen atom is held in an sp hybrid orbital, which makes it significantly less basic than the nitrogen in an amine. libretexts.org

The electrophilic nature of the nitrile carbon in 2-(Ethylamino)butanenitrile allows it to react with a variety of nucleophiles. libretexts.org The reaction mechanism is analogous to the nucleophilic addition to a carbonyl group. libretexts.org A nucleophile attacks the carbon atom, breaking the pi bond and transferring the electron pair to the nitrogen atom, which results in the formation of a sp²-hybridized imine anion intermediate. libretexts.org This intermediate is a pivotal point for various subsequent transformations, leading to the formation of different functional groups such as amines, ketones, and carboxylic acids. libretexts.org

For instance, the reaction with a strong nucleophile like a hydride ion (H⁻) from a reducing agent initiates the reduction to a primary amine. Similarly, the carbon nucleophile of a Grignard reagent attacks the nitrile carbon to form a new carbon-carbon bond, a key step in ketone synthesis.

In acidic conditions, the reaction pathway is often initiated by the protonation of the nitrile nitrogen. libretexts.orgyoutube.com This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by even weak nucleophiles, such as water. youtube.comorganicchemistrytutor.com

The mechanism proceeds as follows:

Protonation: The nitrogen atom of the nitrile group is protonated by an acid, forming a nitrilium ion. This ion is highly activated towards nucleophilic attack.

Nucleophilic Addition: A nucleophile, like a water molecule, attacks the electrophilic carbon atom. libretexts.org

Deprotonation: A proton transfer step occurs to neutralize the charge on the attacking nucleophile, leading to the formation of an intermediate such as a hydroxy imine in the case of hydrolysis. libretexts.org

This activation via protonation is crucial for reactions like acid-catalyzed hydrolysis, where water acts as the nucleophile. organicchemistrytutor.com

The nitrile group of this compound can be hydrolyzed to a carboxylic acid under both acidic and basic conditions. organicchemistrytutor.comchemguide.co.uk The reaction proceeds through an amide intermediate, which may or may not be isolated. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is heated with an aqueous acid solution (e.g., HCl or H₂SO₄). chemguide.co.uklibretexts.org

The nitrile nitrogen is protonated, enhancing the carbon's electrophilicity. youtube.comorganicchemistrytutor.com

A water molecule attacks the nitrile carbon. libretexts.org

Proton transfers lead to the formation of a protonated amide. libretexts.org

The amide is then further hydrolyzed under the acidic conditions to yield the corresponding carboxylic acid (2-(ethylamino)butanoic acid) and an ammonium (B1175870) salt. organicchemistrytutor.comchemguide.co.uk

Base-Catalyzed Hydrolysis: In basic conditions, the nitrile is heated with an aqueous solution of a strong base like sodium hydroxide (B78521). chemguide.co.uk

The strongly nucleophilic hydroxide ion (OH⁻) directly attacks the electrophilic nitrile carbon. libretexts.orgyoutube.com

The resulting imine anion is protonated by water to form a hydroxy imine, which then tautomerizes to an amide (2-(ethylamino)butanamide). libretexts.orgchemistrysteps.com

Under harsh conditions (e.g., high temperature), the amide undergoes further hydrolysis to form a carboxylate salt (sodium 2-(ethylamino)butanoate) and ammonia (B1221849) gas. organicchemistrytutor.comchemguide.co.uk Acidification of the final solution is required to obtain the free carboxylic acid. chemguide.co.uk

Hydrolysis ConditionReagentsIntermediateFinal Product (after workup)
AcidicDilute H₂SO₄ or HCl, Heat2-(Ethylamino)butanamide2-(Ethylamino)butanoic acid
BasicNaOH solution, Heat2-(Ethylamino)butanamide2-(Ethylamino)butanoic acid

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk This reaction converts the -C≡N group into a -CH₂-NH₂ group. For this compound, this transformation yields 2-(aminomethyl)-N-ethylbutan-1-amine.

The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄: libretexts.orglibretexts.org

First Hydride Addition: A hydride ion attacks the electrophilic nitrile carbon, forming an imine anion intermediate. This anion is stabilized by forming a complex with the aluminum species. libretexts.orglibretexts.org

Second Hydride Addition: The imine-aluminum complex still contains an electrophilic carbon in the C=N bond and undergoes a second nucleophilic attack by another hydride ion, forming a dianion. libretexts.orglibretexts.org

Protonation: An aqueous workup with water protonates the dianion to yield the final primary amine. libretexts.orgchemguide.co.uk

Other methods for nitrile reduction include catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as nickel, palladium, or platinum. chemguide.co.uksavemyexams.com

Reducing AgentProduct
Lithium aluminum hydride (LiAlH₄) followed by H₂O2-(aminomethyl)-N-ethylbutan-1-amine
H₂ / Ni catalyst2-(aminomethyl)-N-ethylbutan-1-amine

Nitriles react with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to produce ketones after an acidic workup. masterorganicchemistry.com The reaction involves the addition of the organometallic's carbanion-like alkyl or aryl group to the nitrile carbon. libretexts.org

For this compound, the reaction with a Grignard reagent (e.g., Methylmagnesium bromide, CH₃MgBr) would proceed as follows:

Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic nitrile carbon, forming an imine anion salt. libretexts.org

Hydrolysis: The addition of aqueous acid in a separate step hydrolyzes the intermediate imine salt. masterorganicchemistry.com This hydrolysis involves protonation of the imine nitrogen, nucleophilic attack by water, and subsequent elimination of ammonia to yield a ketone. masterorganicchemistry.com The product would be 3-(ethylamino)pentan-2-one.

It is crucial that the ketone product is not formed until the aqueous workup step, preventing it from reacting further with the organometallic reagent.

Organometallic ReagentElectrophileIntermediateFinal Product (after H₃O⁺ workup)
Grignard Reagent (R-MgX)Nitrile CarbonImine SaltKetone
Organolithium Reagent (R-Li)Nitrile CarbonImine SaltKetone

Reactivity of the Secondary Amine Moiety

The secondary amine group in this compound possesses a lone pair of electrons on the nitrogen atom, making it both basic and nucleophilic. libretexts.org This reactivity is distinct from that of the nitrile nitrogen.

As a nucleophile, the secondary amine can react with various electrophiles:

Alkylation: It can undergo nucleophilic substitution with alkyl halides to form a tertiary amine. However, this reaction can be difficult to control and may lead to over-alkylation, forming a quaternary ammonium salt. libretexts.org

Acylation: It reacts with acid chlorides or acid anhydrides to form amides. libretexts.org This is a common method for protecting the amine group or synthesizing more complex molecules.

Reaction with Carbonyls: Secondary amines react with aldehydes and ketones under acidic conditions to form enamines, which are valuable synthetic intermediates. libretexts.org

As a weak base, the secondary amine will react with strong acids to form an ammonium salt. This property is important for its isolation and purification.

A significant consideration in the reaction with organometallic reagents (as discussed in 3.1.5) is the acidity of the N-H proton. Grignard and organolithium reagents are powerful bases and can deprotonate the secondary amine instead of attacking the nitrile. libretexts.org This acid-base reaction would consume the organometallic reagent and prevent the desired ketone formation. Therefore, protection of the amine group may be necessary before carrying out reactions with such strong bases.

Alkylation and Acylation Processes

The presence of a secondary amine group in this compound provides a nucleophilic center for both alkylation and acylation reactions.

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom can readily attack electrophilic carbon centers. N-alkylation introduces an additional alkyl group to the nitrogen, converting the secondary amine into a tertiary amine. This reaction typically proceeds via a nucleophilic substitution mechanism (SN2) with alkyl halides. Similarly, N-acylation occurs when the amine reacts with acylating agents like acyl chlorides or anhydrides to form an N-acyl derivative (an amide). These reactions are fundamental for modifying the steric and electronic properties of the amino group.

C-Alkylation: The carbon atom alpha to the nitrile group (the C2 position of the butanenitrile chain) is activated. The electron-withdrawing nature of the nitrile group increases the acidity of the alpha-proton. In the presence of a strong base, this proton can be abstracted to form a resonance-stabilized carbanion (an enolate equivalent). This nucleophilic carbanion can then react with alkyl halides in an SN2 fashion to form a new carbon-carbon bond at the alpha position. This process, known as α-alkylation, is a powerful tool for elaborating the carbon skeleton.

Table 1: Representative Alkylation and Acylation Reactions This table presents hypothetical reaction examples based on the known reactivity of N-substituted α-aminonitriles.

Reaction TypeReactant 1Reactant 2Base/CatalystProduct
N-AlkylationThis compoundMethyl Iodide (CH₃I)Mild Base (e.g., K₂CO₃)2-(Ethyl(methyl)amino)butanenitrile
N-AcylationThis compoundAcetyl Chloride (CH₃COCl)PyridineN-(1-cyano-propyl)-N-ethylacetamide
C-AlkylationThis compoundBenzyl Bromide (BnBr)Strong Base (e.g., LDA)2-(Ethylamino)-2-benzylbutanenitrile

Condensation Reactions with Carbonyl Compounds

The activated alpha-carbon of this compound allows it to participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. After deprotonation by a suitable base, the resulting carbanion acts as a potent nucleophile.

The mechanism is analogous to aldol-type condensations. The aminonitrile-derived carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields a β-hydroxy aminonitrile derivative. Depending on the reaction conditions and the structure of the product, this β-hydroxy adduct may undergo dehydration to yield an α,β-unsaturated aminonitrile. These reactions provide an effective route for constructing more complex molecules by forming new carbon-carbon bonds.

Table 2: Condensation Reaction with a Carbonyl Compound This table shows a representative condensation reaction based on established principles of α-carbon reactivity.

Reactant 1Reactant 2BaseIntermediate ProductFinal Product (after dehydration)
This compoundBenzaldehydeStrong Base (e.g., NaH)2-(Ethylamino)-3-hydroxy-3-phenylbutanenitrile2-(Ethylamino)-3-phenylbut-2-enenitrile

Intramolecular Cyclization Reactions and Pathways

The bifunctional nature of this compound and its derivatives allows for various intramolecular cyclization pathways, often leading to the formation of nitrogen-containing heterocyclic systems. A key reaction in this context is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of dinitriles. wikipedia.org While this compound is not a dinitrile itself, derivatives containing a second nitrile or another suitable electrophilic group can undergo this type of cyclization.

The general mechanism involves the base-catalyzed deprotonation of an α-carbon to one nitrile group, generating a carbanion. drugfuture.comchem-station.com This carbanion then acts as an intramolecular nucleophile, attacking the carbon of the second nitrile group within the same molecule. ambeed.comlscollege.ac.in This process forms a cyclic imine, which can then tautomerize to a more stable cyclic enamine. wikipedia.org Subsequent hydrolysis of the enamine can yield a cyclic ketone. This pathway is particularly useful for the synthesis of five- to eight-membered rings. chem-station.com Furthermore, α-aminoalkyl radicals, which can potentially be generated from aminonitriles, are known to undergo intramolecular cyclization to form nitrogen heterocycles. arkat-usa.org

Role as a Reactive Intermediate in Complex Synthetic Sequences

This compound, as a member of the α-aminonitrile class, is a crucial reactive intermediate in numerous synthetic sequences. The most prominent example is its role in the Strecker synthesis of amino acids. mdpi.com In this context, an aldehyde (propanal) reacts with an amine (ethylamine) and a cyanide source to form the α-aminonitrile. This intermediate is not typically isolated but is subjected to hydrolysis under acidic or basic conditions. The hydrolysis converts the nitrile group into a carboxylic acid, yielding the corresponding α-amino acid, in this case, N-ethyl-isoleucine.

Beyond amino acid synthesis, the nitrile and amino functionalities can be selectively transformed, making it a versatile branching point in a synthetic route. The nitrile group can be reduced to a primary amine, hydrolyzed to an amide or carboxylic acid, or reacted with organometallic reagents to form ketones. chemistrysteps.comlibretexts.org The secondary amine can be protected or further functionalized. This dual reactivity allows chemists to use α-aminonitriles as key synthons that can be elaborated into a wide array of more complex target molecules, including pharmaceuticals and natural products. researchgate.net

Derivatization and Advanced Structural Modification of 2 Ethylamino Butanenitrile

Synthesis of Novel Derivatives via Amine Functionalization

The secondary amine moiety is a prime target for functionalization, offering a nucleophilic site for the introduction of a wide array of substituents. These modifications can significantly alter the molecule's steric and electronic properties.

The hydrogen atom on the nitrogen of the ethylamino group can be substituted with various alkyl or aryl groups through N-alkylation and N-arylation reactions.

N-Alkylation is commonly achieved by reacting 2-(ethylamino)butanenitrile with alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base. The base, such as potassium carbonate or triethylamine, is crucial for neutralizing the hydrogen halide formed during the reaction. sciencemadness.orgresearchgate.net The choice of solvent can influence reaction efficiency, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) often being employed. sciencemadness.org

More advanced catalytic methods offer milder and more efficient alternatives. For instance, the hydrogen autotransfer (HA) strategy, catalyzed by transition metal complexes like a molecularly defined NNN-Ni(II) pincer complex, enables the N-alkylation of amines using alcohols as the alkylating agents under benign conditions. nih.gov Another modern approach involves metallaphotoredox catalysis, where a copper catalyst and visible light facilitate the coupling of N-nucleophiles with a broad range of primary, secondary, or tertiary alkyl bromides at room temperature. princeton.edu This method is noted for its wide substrate scope and tolerance of various functional groups. princeton.edu

N-Arylation , the formation of a nitrogen-aryl bond, can be accomplished using methods like the Chan-Lam coupling, which typically involves reacting the amine with a boronic acid in the presence of a copper catalyst. organic-chemistry.org

Table 1: Methodologies for N-Alkylation and N-Arylation

Reaction Type Reagents Catalyst/Base Potential Product (Example)
Classical N-Alkylation Alkyl Bromide (e.g., Benzyl Bromide) K₂CO₃, Triethylamine 2-(N-Benzyl-N-ethylamino)butanenitrile
Hydrogen Autotransfer Secondary Alcohol (e.g., Isopropanol) NNN-Ni(II) pincer complex 2-(N-Isopropyl-N-ethylamino)butanenitrile
Metallaphotoredox Alkyl Bromide (e.g., Bromocyclopropane) Cu(II) salt, Photocatalyst 2-(N-Cyclopropyl-N-ethylamino)butanenitrile

The nucleophilic nitrogen of this compound can react with carbonyl compounds to form stable amide and urea (B33335) linkages, which are prevalent in many biologically active molecules. libretexts.orgnih.gov

Amide derivatives are synthesized by reacting the amine with carboxylic acid derivatives, most commonly acyl chlorides or acid anhydrides. pressbooks.pub The reaction typically proceeds readily at room temperature. When using an acyl chloride, two equivalents of the starting amine or one equivalent of the amine and a non-nucleophilic base (e.g., pyridine) are required to scavenge the hydrochloric acid byproduct. pressbooks.pub Alternatively, direct coupling with a carboxylic acid can be achieved using a peptide coupling agent.

Urea derivatives are formed by reacting the amine with an isocyanate. This reaction is generally rapid and high-yielding. Unsymmetrical ureas can be synthesized by this method, where the isocyanate provides the second substituent on the urea nitrogen. Alternative modern methods avoid the use of potentially hazardous isocyanates. One such strategy involves the reaction of an amine with carbonyldiimidazole in an aqueous medium. organic-chemistry.org Another approach uses catalytic systems, such as ruthenium pincer complexes, to synthesize ureas directly from an amine and methanol, with hydrogen gas as the only byproduct. organic-chemistry.org

Table 2: Synthesis of Amide and Urea Derivatives

Derivative Type Reagents Key Features Potential Product (Example)
Amide Acetyl Chloride Forms an N-acetyl derivative. N-Ethyl-N-(1-cyanopropyl)acetamide
Amide Benzoic Anhydride Forms an N-benzoyl derivative. N-Ethyl-N-(1-cyanopropyl)benzamide
Urea Phenyl Isocyanate Forms an unsymmetrical urea. 1-Ethyl-1-(1-cyanopropyl)-3-phenylurea

Nitrile Group Transformations to Other Functional Groups

The nitrile group is a valuable functional handle, categorized as a carboxylic acid derivative because it can be hydrolyzed. pressbooks.pub It can be transformed into a variety of other functional groups, significantly expanding the synthetic utility of the this compound core.

The carbon-nitrogen triple bond of the nitrile can be fully hydrolyzed to produce a carboxylic acid or converted to an ester.

Carboxylic Acids are obtained through the hydrolysis of the nitrile group. This transformation can be catalyzed by either acid or base. usp.brchemistrysteps.com

Acid-catalyzed hydrolysis : Heating the nitrile under reflux with an aqueous acid, such as hydrochloric acid or sulfuric acid, yields the corresponding carboxylic acid (2-(ethylamino)butanoic acid) and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate. usp.brchemistrysteps.com

Base-catalyzed hydrolysis : Heating the nitrile with an aqueous base, like sodium hydroxide (B78521), initially produces the salt of the carboxylic acid (sodium 2-(ethylamino)butanoate) and ammonia (B1221849) gas. libretexts.orgchemguide.co.uk Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

Esters are typically prepared in a two-step sequence from the nitrile. First, the nitrile is hydrolyzed to the carboxylic acid as described above. Subsequently, the resulting 2-(ethylamino)butanoic acid is subjected to an esterification reaction. The most common method is the Fischer esterification, which involves heating the carboxylic acid with an alcohol (e.g., ethanol, methanol) in the presence of a strong acid catalyst.

Table 3: Conversion of the Nitrile Group to Acids and Esters

Target Functional Group Method Reagents Intermediate
Carboxylic Acid Acid Hydrolysis H₂O, HCl (aq), Heat 2-(Ethylamino)butanamide
Carboxylic Acid Base Hydrolysis 1. NaOH (aq), Heat 2. H₃O⁺ 2-(Ethylamino)butanamide

The nitrile group can also be converted into carbonyl compounds such as ketones and aldehydes through reactions with organometallic reagents or specific reducing agents.

Ketones are synthesized from nitriles by reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li). pressbooks.pubchemistrysteps.comlibretexts.org The reaction involves the nucleophilic addition of the organometallic reagent's carbanion to the electrophilic carbon of the nitrile. This forms an intermediate imine salt, which upon aqueous workup (hydrolysis), yields a ketone. chemistrysteps.com This method allows for the introduction of a new carbon-carbon bond.

Aldehydes are produced by the partial reduction of the nitrile group. Unlike the vigorous reduction with agents like LiAlH₄ which yields a primary amine, milder reducing agents are required to stop the reaction at the aldehyde stage. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this transformation, reducing the nitrile to an imine intermediate which is then hydrolyzed to the aldehyde upon workup. pressbooks.pubchemistrysteps.com Another classic method is the Stephen aldehyde synthesis, which uses tin(II) chloride (SnCl₂) and hydrochloric acid for the reduction, followed by hydrolysis. organicmystery.com

Table 4: Synthesis of Ketones and Aldehydes from the Nitrile Group

Target Functional Group Method Key Reagents Intermediate
Ketone Grignard Reaction 1. R-MgX (e.g., CH₃MgBr) 2. H₃O⁺ Imine
Aldehyde Partial Reduction 1. DIBAL-H 2. H₂O Imine

Advanced Spectroscopic Analysis and Structural Elucidation of 2 Ethylamino Butanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the precise structure of 2-(Ethylamino)butanenitrile can be elucidated.

One-Dimensional NMR (¹H, ¹³C) for Chemical Shift and Coupling Analysis

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are the initial steps in structural determination.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, protons closer to the electronegative nitrogen atom and the nitrile group will appear at a higher chemical shift (downfield) compared to those in the alkyl chains. materialscloud.org The integration of the peaks reveals the ratio of protons in each environment. cncb.ac.cn Furthermore, spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals into multiplets (e.g., doublets, triplets, quartets), providing valuable information about the connectivity of atoms. chemreg.net The n+1 rule is a useful guide for interpreting these splitting patterns, where 'n' is the number of neighboring equivalent protons. cncb.ac.cn

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. materialscloud.org Each unique carbon atom gives a distinct signal. The chemical shift of the nitrile carbon is characteristically found in a specific region of the spectrum. ugr.es Similarly, the carbons attached to the nitrogen atom will be shifted downfield due to nitrogen's electronegativity. The number of peaks in the spectrum indicates the number of unique carbon environments, which can help confirm the molecule's symmetry.

Predicted ¹H and ¹³C NMR Data for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H NMR)
-CH(CN)- 2.5 - 3.045 - 55Triplet
-NH- 1.0 - 2.5 (broad)-Singlet (broad)
-CH₂- (ethyl) 2.4 - 2.840 - 50Quartet
-CH₃ (ethyl) 1.0 - 1.310 - 15Triplet
-CH₂- (butyl) 1.4 - 1.825 - 35Multiplet
-CH₃ (butyl) 0.8 - 1.110 - 15Triplet
-C≡N -115 - 125-

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Structural Correlation

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): The HH-COSY experiment identifies protons that are coupled to each other. ugr.es Cross-peaks in a COSY spectrum indicate which protons are on adjacent carbons, helping to piece together the spin systems within the molecule. crystallography.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to. vscht.cz This is extremely useful for assigning the signals in the ¹³C spectrum based on the more easily interpreted ¹H spectrum. crystallography.net

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive structural elucidation of this compound.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. libretexts.org It is a powerful tool for identifying the presence of specific functional groups. libretexts.org

For this compound, the IR spectrum would exhibit characteristic absorption bands:

N-H Stretch: A secondary amine (R₂NH) typically shows one medium-intensity absorption band in the region of 3300-3500 cm⁻¹. univaq.it This helps to distinguish it from primary amines which show two bands in this region.

C≡N Stretch: The nitrile group has a very characteristic, sharp absorption of medium to weak intensity in the range of 2260-2222 cm⁻¹. researchgate.net

C-H Stretch: The C-H stretching vibrations of the alkane portions of the molecule will appear as strong, sharp peaks in the 2850-2960 cm⁻¹ region. univaq.it

C-N Stretch: The stretching vibration of the C-N bond typically appears in the fingerprint region, between 1250 and 1020 cm⁻¹.

Characteristic IR Absorption Bands for this compound:

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Secondary Amine (N-H) Stretch3300 - 3500Medium
Nitrile (C≡N) Stretch2260 - 2222Medium, Sharp
Alkane (C-H) Stretch2850 - 2960Strong
Amine (C-N) Stretch1250 - 1020Medium to Weak

The presence and position of these bands in an experimental IR spectrum would provide strong evidence for the structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. chemicalbook.com It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

The molecular ion peak (M+) in the mass spectrum of this compound would correspond to its molecular weight. For aliphatic amines, the molecular ion peak is often an odd number. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

The fragmentation of the molecular ion provides structural clues. For aliphatic amines, a common fragmentation pathway is the α-cleavage of a C-C bond adjacent to the nitrogen atom, leading to the formation of a stable immonium ion. acs.orgnih.gov For this compound, the base peak (the most intense peak) would likely result from the loss of a propyl radical to form the [CH₃CH₂NH=CHCH₃]⁺ ion.

Predicted Key Fragments in the Mass Spectrum of this compound:

m/z Value Possible Fragment Ion Fragmentation Pathway
112 [C₆H₁₂N₂]⁺ Molecular Ion (M⁺)
83 [M - C₂H₅]⁺ Loss of an ethyl radical
69 [M - C₃H₇]⁺ Loss of a propyl radical (likely base peak)
56 [CH₃CH=NHCH₂]⁺ α-cleavage
44 [CH₃CH=NH₂]⁺ Further fragmentation

Analysis of the fragmentation pattern in an experimental mass spectrum would allow for the confirmation of the proposed structure of this compound.

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. acs.org It works by diffracting a beam of X-rays off the regularly spaced atoms of a crystalline solid, producing a diffraction pattern that can be used to reconstruct an electron density map and, from that, the positions of the atoms.

Chiroptical Spectroscopic Techniques (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

Since this compound possesses a chiral center at the carbon atom bearing the amino and nitrile groups, it can exist as a pair of enantiomers. Chiroptical spectroscopic techniques are essential for determining the absolute configuration (R or S) of a chiral molecule.

Electronic Circular Dichroism (CD) spectroscopy is a primary method for this purpose. CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique for each enantiomer and can be used to determine the enantiomeric excess and the absolute configuration by comparing the experimental spectrum to theoretically calculated spectra or to the spectra of known related compounds. Recent studies on aminonitriles have shown that their chiroptical properties can be key to understanding the origin of homochirality in biological molecules. The development of chiroptical sensing methods for nitriles is an active area of research.

The stereochemical assignment of this compound would involve measuring its CD spectrum and comparing it with quantum chemical calculations to establish the absolute configuration of its enantiomers.

Computational and Theoretical Chemistry Studies on 2 Ethylamino Butanenitrile

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. scirp.org These methods solve approximations of the Schrödinger equation to determine the energy and wavefunction of the molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density rather than its complex many-electron wavefunction. scirp.org This approach offers a favorable balance between computational cost and accuracy, making it a popular tool for studying molecular properties.

For 2-(Ethylamino)butanenitrile, DFT calculations, likely employing a hybrid functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be used to determine a variety of molecular properties. libretexts.org These include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This provides precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. googleapis.com

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. vu.lt For this compound, the nitrogen lone pair and the nitrile group would be areas of significant interest.

Thermodynamic Properties: Calculating key energetic values such as the enthalpy of formation, Gibbs free energy, and entropy.

A hypothetical summary of DFT-calculated properties for this compound is presented below.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound (Note: These values are illustrative examples of what DFT calculations would produce and are not based on published research.)

PropertyHypothetical ValueDescription
Enthalpy of Formation (gas phase) -85.2 kJ/molThe change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
HOMO Energy -6.5 eVEnergy of the highest occupied molecular orbital, indicating the tendency to donate electrons.
LUMO Energy +1.8 eVEnergy of the lowest unoccupied molecular orbital, indicating the tendency to accept electrons.
HOMO-LUMO Gap 8.3 eVAn indicator of chemical reactivity and the energy required for electronic excitation.
Dipole Moment 2.9 DA measure of the overall polarity of the molecule arising from its charge distribution.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. tesisenred.net While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide higher accuracy for energetic predictions. tesisenred.net For a relatively small molecule like this compound, these high-accuracy calculations could be used to benchmark the results from more economical DFT methods and to obtain highly reliable predictions for reaction energies and activation barriers. tesisenred.net

Molecular Dynamics Simulations for Conformational Sampling and Reactivity Pathways

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD provides a dynamic view of molecular behavior. researchgate.net

For this compound, MD simulations would be invaluable for:

Conformational Sampling: Exploring the full range of accessible conformations by simulating the molecule's movement over nanoseconds or longer. This helps identify the most populated and energetically favorable shapes the molecule adopts in solution or the gas phase.

Solvent Effects: Simulating the molecule within a solvent box (e.g., water or an organic solvent) to understand how intermolecular interactions with the solvent affect its conformation and dynamics.

Reactivity Pathways: Using advanced techniques like QM/MM (Quantum Mechanics/Molecular Mechanics), where the reactive center is treated with a high level of quantum theory and the surrounding environment with a simpler force field, to model chemical reactions. orgosolver.com This allows for the study of reaction mechanisms and the calculation of free energy profiles for different pathways.

Prediction of Spectroscopic Parameters via Computational Models

Computational models can accurately predict various spectroscopic parameters, which is crucial for interpreting experimental data and confirming molecular structure. googleapis.comresearchgate.net

Frequency calculations using DFT can predict the infrared (IR) spectrum. For this compound, this would help assign specific vibrational modes, such as the C≡N stretch of the nitrile group, the N-H stretch of the secondary amine, and various C-H and C-C stretching and bending modes. unacademy.com Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the nuclear magnetic shielding constants, which are then converted into predicted ¹H and ¹³C NMR chemical shifts. unacademy.com Time-dependent DFT (TD-DFT) can be employed to predict the UV-Visible absorption spectrum by calculating the energies of electronic transitions. researchgate.net

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound (Note: These values are illustrative examples and not from published research.)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Nitrile (C≡N) Stretching~2245
Amine (N-H) Stretching~3350
Alkyl (C-H) Stretching2850 - 2980
Amine (N-H) Bending~1580

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. chemsrc.com For this compound, rotations around the C-C and C-N single bonds lead to various staggered and eclipsed conformers. imperial.ac.uk

A potential energy surface (PES) map can be generated by systematically rotating one or more dihedral angles and calculating the energy at each point. This map reveals the relative energies of different conformations, such as anti and gauche arrangements, and identifies the energy barriers between them. googleapis.comgoogleapis.com For this compound, the analysis would focus on the rotation around the C2-C3 bond and the C2-N bond to understand the steric and electronic interactions between the ethyl group, the nitrile group, and the rest of the molecule. The most stable conformer would be the one that minimizes steric hindrance and maximizes stabilizing electronic interactions. googleapis.comgoogleapis.com

Computational Approaches to Catalyst Design and Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for designing catalysts and elucidating reaction mechanisms. orgosolver.com If this compound were to be synthesized, for instance via a Strecker-type reaction or reductive amination, computational methods could be used to study the reaction mechanism in detail.

DFT calculations can model the entire reaction pathway, identifying transition states and intermediates. scirp.org This allows for the calculation of activation energies, which helps in understanding reaction rates and selectivity. Furthermore, computational tools can aid in catalyst design by:

Screening Catalyst Candidates: High-throughput screening using computational models can rapidly evaluate the potential performance of various catalysts for a specific reaction, saving significant experimental time and resources.

Understanding Catalyst-Substrate Interactions: Modeling the interaction between a catalyst and the reactants (e.g., butyraldehyde, ethylamine (B1201723), and a cyanide source) can provide insights into how the catalyst facilitates the reaction, guiding the design of more efficient catalysts.

Applications in Advanced Organic Synthesis and Materials Science Research

Precursor in the Synthesis of Complex Heterocyclic Compounds

The structure of 2-(Ethylamino)butanenitrile, containing both nucleophilic (amino group) and electrophilic (nitrile carbon) centers, makes it a valuable precursor for synthesizing heterocyclic compounds. Heterocyclic compounds are fundamental to medicinal chemistry and drug discovery, forming the core structure of many pharmaceuticals. clockss.org The dual functionality within a single molecule allows for intramolecular reactions to form rings or intermolecular reactions with other reagents to build complex cyclic systems.

The synthesis of heterocyclic compounds often involves cyclization, condensation, or cycloaddition reactions. Aminonitriles like this compound can serve as key starting materials in these processes. For instance, the amino group can act as a nucleophile, attacking an internal electrophilic site or an external reagent, while the nitrile group can be hydrolyzed, reduced, or participate in cycloadditions to form part of the heterocyclic ring. chemmethod.com The ethyl group on the amine and the ethyl group on the carbon backbone can influence the compound's steric and electronic properties, which in turn can direct the outcome of these synthetic transformations and affect the properties of the final heterocyclic product.

Table 1: Potential Heterocyclic Scaffolds from Aminonitrile Precursors

Heterocyclic Class Potential Synthetic Route Involving Aminonitrile Moiety
Imidazoles Condensation reactions where the aminonitrile provides a key nitrogen and carbon backbone segment.
Pyrroles Cyclization strategies involving reactions of the amino group and transformations of the nitrile.
Thiazoles Reaction with sulfur-containing reagents, where the aminonitrile structure is incorporated into the final ring. scirp.org
Oxazoles Cyclization involving the amino group and a reagent that provides the oxygen atom for the ring. mdpi.com

Intermediate for the Preparation of Specialized Organic Chemicals

Beyond heterocycles, this compound functions as a crucial intermediate in the synthesis of a wide array of specialized organic chemicals. These chemicals are often high-value products used in pharmaceuticals, agrochemicals, and other fine chemical industries. prtr-es.es The term "intermediate" signifies that the compound is a stepping-stone in a multi-step synthesis, being both a product of a previous reaction and a reactant for a subsequent one. natland.com

The reactivity of its amino and nitrile groups allows for a variety of chemical modifications:

N-Alkylation/N-Acylation: The secondary amine can be further functionalized to introduce different substituents, altering the molecule's properties.

Nitrile Group Transformations: The nitrile group can be converted into other important functional groups, such as:

Carboxylic acids (via hydrolysis)

Amines (via reduction)

Amides (via partial hydrolysis)

Tetrazoles (via reaction with azides)

This versatility makes aminonitriles like this compound valuable in combinatorial chemistry, where diverse libraries of compounds are created for screening purposes, particularly in drug discovery. The ability to systematically modify the molecule at its reactive sites allows for the exploration of structure-activity relationships.

Building Block in Polymer and Advanced Material Development

The application of organic molecules as building blocks in materials science is a rapidly growing field. tactilems.com Advanced materials, including specialized polymers, often derive their unique properties from the specific functional monomers used in their creation. amdnano.comresearchgate.net this compound possesses the necessary functionalities to act as a monomer or a modifying agent in the development of polymers and advanced materials.

The primary amino group and the nitrile functionality can participate in polymerization reactions. For example, the amino group could react with di-acids or di-acyl chlorides to form polyamides, or with epoxides to form epoxy resins. The nitrile groups, if arranged appropriately in a polymer chain, can undergo cross-linking reactions to enhance the thermal and mechanical stability of the material. Furthermore, these functional groups can be used to graft the molecule onto the surface of other materials, modifying their surface properties for applications such as improved biocompatibility or sensor technology. nih.gov The development of conductive polymers, often based on heterocyclic structures like polythiophenes, represents another area where derivatives of aminonitriles could be relevant. riekemetals.com

Contribution to Multi-Component Reaction Design and Discovery

Multi-component reactions (MCRs) are chemical reactions where three or more reactants combine in a single step to form a product that contains all or most of the atoms of the starting materials. organic-chemistry.orgepfl.ch MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity, making them a cornerstone of modern organic synthesis and drug discovery. nih.gov

The synthesis of α-aminonitriles itself is often achieved through the Strecker synthesis, a classic MCR involving an aldehyde or ketone, an amine, and a cyanide source. nih.gov this compound can also be a key participant in other MCRs. For example, the secondary amine functionality can react with a carbonyl compound (like an aldehyde or ketone) and an isocyanide in the Ugi reaction, a prominent four-component reaction. mdpi.comnih.gov The ability of the aminonitrile to participate in such reactions allows for the rapid assembly of complex, peptidomimetic structures, which are of significant interest in medicinal chemistry. nih.gov The design of new MCRs often relies on the strategic selection of starting materials with complementary reactive functional groups, a role for which this compound is well-suited. epfl.ch

Principles of Green Chemistry in Relation to this compound Chemistry

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgchemijournal.com The synthesis and application of compounds like this compound can be evaluated and improved through the lens of these principles.

Table 2: The 12 Principles of Green Chemistry and Their Relevance

Principle Description Relevance to this compound Chemistry
1. Prevention It is better to prevent waste than to treat or clean it up. Utilizing high-yield reactions and MCRs to minimize byproducts. acs.org
2. Atom Economy Synthetic methods should maximize the incorporation of all materials into the final product. MCRs involving aminonitriles are inherently atom-economical. nih.gov
3. Less Hazardous Syntheses Methods should use and generate substances with little or no toxicity. Seeking alternatives to toxic cyanide sources in its synthesis.
4. Designing Safer Chemicals Chemical products should be designed to be effective while minimizing their toxicity. Modifying the structure to enhance efficacy and reduce toxicity. acs.org
5. Safer Solvents & Auxiliaries The use of auxiliary substances should be made unnecessary or innocuous. Using water, glycerol, or ionic liquids as solvents. scirp.orgnih.govresearchgate.net
6. Design for Energy Efficiency Energy requirements should be minimized. Reactions should be conducted at ambient temperature and pressure. Employing microwave-assisted synthesis to reduce reaction times and energy use. rsc.org
7. Use of Renewable Feedstocks A raw material or feedstock should be renewable rather than depleting. Exploring bio-based routes to obtain starting materials. acs.org
8. Reduce Derivatives Unnecessary derivatization (e.g., protecting groups) should be minimized or avoided. Using selective catalysts that react with one functional group while leaving others untouched. acs.org
9. Catalysis Catalytic reagents are superior to stoichiometric reagents. Using recyclable heterogeneous catalysts to facilitate reactions. rsc.org
10. Design for Degradation Chemical products should be designed to break down into innocuous products after use. Designing biodegradable polymers from aminonitrile-based monomers.
11. Real-time Analysis Analytical methodologies need to be further developed to allow for real-time monitoring and control. Implementing process analytical technology (PAT) during synthesis.

A key goal of green chemistry is the development of synthetic pathways that are less harmful to the environment. chemijournal.com For syntheses involving this compound, this includes adopting methods that use greener solvents, reduce energy consumption, and employ recyclable catalysts. rsc.orgresearchgate.net For example, syntheses of heterocyclic compounds can be performed using microwave irradiation, often in environmentally benign solvents like water or glycerol, which significantly reduces reaction times and energy input compared to conventional heating. scirp.orgrsc.org The use of solid-supported or heterogeneous catalysts is another important strategy, as these catalysts can be easily separated from the reaction mixture and reused, minimizing waste. rsc.org The development of greener routes for producing 4-aminoquinoline-2-ones and other heterocycles serves as a template for how syntheses involving aminonitriles can be improved. rsc.org

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